molecular formula C19H23N3O3S B10969210 4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide

4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B10969210
M. Wt: 373.5 g/mol
InChI Key: BOKPPUMMRMROFZ-UHFFFAOYSA-N
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Description

4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to an ethylphenyl moiety.

Preparation Methods

The synthesis of 4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-(4-ethylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N3O3S/c1-2-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23)

InChI Key

BOKPPUMMRMROFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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